molecular formula C8H4ClF3N2O B3033880 2-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)acetonitrile CAS No. 124432-25-3

2-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)acetonitrile

Cat. No. B3033880
CAS RN: 124432-25-3
M. Wt: 236.58 g/mol
InChI Key: YWEPFZZCKFRDFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper describes the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which is a versatile intermediate for creating trifluoromethylated N-heterocycles. This compound is structurally similar to the one , as it contains a chloro and trifluoromethyl group attached to a pyridine ring. The synthesis involves reactions with 1,2- and 1,3-bisnucleophiles, which could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

In paper , the structure of a zinc complex with acetonitrile and a bispicen ligand is discussed. While this does not directly relate to the compound , it does highlight the coordination chemistry of acetonitrile, which is a part of the compound's name. The acetonitrile ligand in the complex adopts a cis configuration with a coordinated water molecule, which could be relevant in understanding the reactivity of the nitrile group in the compound of interest.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 2-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)acetonitrile. However, the synthesis and reactivity of related compounds, such as those mentioned in papers and , suggest that the compound could potentially participate in nucleophilic substitution reactions due to the presence of the chloro group and could be used as a building block for more complex molecules.

Physical and Chemical Properties Analysis

Paper discusses a chromeno[2,3-b]pyridine derivative with a trifluoromethyl group, which is structurally related to the compound . The physical and chemical properties of such compounds are often characterized by techniques like nuclear magnetic resonance and infrared spectroscopy, and their ADME properties are assessed to determine their suitability for biological and medicinal applications. These techniques and assessments could be applied to the compound of interest to determine its properties.

Scientific Research Applications

  • Photochemical Activation in Ruthenium(II) Complexes : This compound is involved in the photochemical activation of ruthenium(II) complexes, which are important for oxygenation reactions in organic substrates. The research shows selective allylic oxygenation of cyclohexene and cumene, demonstrating its potential in synthetic chemistry and catalysis (Kojima et al., 2011).

  • Synthesis of Perfluoroalkylated Imidazo[1,2-a]pyridines : The compound plays a crucial role in the synthesis of perfluoroalkylated imidazo[1,2-a]pyridines, which are important in the development of new pharmaceuticals and agrochemicals (Banks et al., 1986).

  • Fluorescent Probes for Mercury Ion : It has been used in the development of efficient fluorescent probes for detecting mercury ions. This application is significant in environmental monitoring and analysis (Shao et al., 2011).

  • Catalysis in Alkane Oxidation : This compound is involved in the preparation of iron(II) complexes, which are used as catalysts in alkane oxidation. This has implications for industrial chemical processes (Britovsek et al., 2005).

  • Synthesis of Heterocyclic N-Oxides : It plays a role in the preparation of heterocyclic N-oxides, which are essential intermediates in organic synthesis and pharmaceutical chemistry (Zhong et al., 2004).

properties

IUPAC Name

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O/c9-6-3-5(8(10,11)12)4-14(2-1-13)7(6)15/h3-4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEPFZZCKFRDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1C(F)(F)F)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)acetonitrile

Synthesis routes and methods

Procedure details

A mixture of 4.0 g (0.02 mole) of 3-chloro-5-(trifluoromethyl)-2-pyridinol, 2.6 g (0.022 mole) of monobromoacetonitrile, and 4.0 g of potassium carbonate in 40 ml of dimethyl sulfoxide was prepared and stirred at ambient temperature for 3 hours. Water was then added and the light brown solid that formed was separated by filtration and dried to obtain 2.3 g (45 percent of theory) of the title compound: melting point, 84°-85° C. This product had infrared and nmr spectra compatible with the assigned structure.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)acetonitrile

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